2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine
Description
Properties
IUPAC Name |
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-4-1-9-7-14-10(13-9)8-2-5-12-6-3-8/h2-3,5-7H,1,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCNIFZEHKXHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594430 | |
| Record name | 2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938283-17-1 | |
| Record name | 2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(4-Pyridinyl)-1,3-thiazol-4-yl]ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable precursor, such as 2-bromo-1-(4-pyridinyl)ethanone, with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in a polar solvent like ethanol or water at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, while nucleophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the pyridine ring.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with metal ions and other cofactors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Features :
- 4-Pyridinyl substituent : Enhances polarity and metal-coordination capability due to the nitrogen lone pair.
- Ethanamine side chain : Provides a flexible, basic amine group for hydrogen bonding or salt formation.
Comparison with Similar Compounds
Structural Analogs and Their Properties
A comparative analysis of six structurally related thiazole derivatives is summarized below:
Key Structural and Functional Differences
Substituent Effects: Electron-rich groups (e.g., pyridinyl in the target compound) enhance polarity and coordination capacity, whereas electron-withdrawing groups (e.g., 4-chlorophenyl in 1187830-55-2) may alter acidity and binding kinetics .
Amine Chain Variations :
- Ethanamine (target compound) offers a longer chain than methylamine (89152-86-3), affecting steric interactions and solubility .
Biological Activity
2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine is a heterocyclic compound characterized by the presence of both pyridine and thiazole rings. This structural configuration is commonly associated with a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activities of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H11N3S
- Molecular Weight : 205.28 g/mol
- Structural Features : The compound features a thiazole ring linked to a pyridine moiety through an ethanamine side chain. This unique combination contributes to its diverse biological properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including:
- Enzymes : The thiazole ring can form complexes with metal ions and cofactors, potentially modulating enzyme activity.
- Receptors : The pyridine moiety may participate in hydrogen bonding and π-π interactions, influencing receptor dynamics and signaling pathways .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Although specific data for this compound is limited, related compounds have shown:
- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Demonstrated efficacy against fungi such as Candida albicans and Fusarium oxysporum.
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial (predicted) | TBD |
| Similar Thiazole Derivative | Antifungal | 16.69 - 78.23 |
Antioxidant Activity
Thiazole derivatives are known for their antioxidant properties. Preliminary studies suggest that compounds with similar structures exhibit significant radical scavenging activity in various assays .
Anti-inflammatory Effects
In vivo studies on analogous compounds have indicated potential anti-inflammatory effects, with significant edema inhibition observed in animal models .
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) : A study evaluating various thiazole derivatives found that modifications to the pyridine or thiazole rings significantly influenced biological activity. The presence of electron-withdrawing groups enhanced antimicrobial efficacy.
- Synthesis and Evaluation : Research has focused on synthesizing derivatives of this compound to explore their biological profiles. For instance, compounds synthesized through microwave-assisted methods exhibited improved yields and bioactivity compared to traditional methods .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions, leveraging thiazole ring formation. A typical approach involves reacting 4-pyridinyl thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile. For purification, column chromatography (silica gel, eluent: DCM/MeOH gradient) is effective. Purity validation should include HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/ACN) and mass spectrometry (ESI-MS) to confirm molecular ion peaks .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- NMR : - and -NMR in DMSO-d₆ to identify pyridinyl protons (δ 8.5–8.7 ppm) and thiazole ring carbons (δ 120–150 ppm).
- FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 3300–3500 cm⁻¹ (amine N-H stretch).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, though co-crystallization with suitable counterions (e.g., HCl) may be required .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; higher yields are often observed in DMSO due to improved solubility of intermediates.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 30 min vs. 6 hr reflux).
- Scalability : Pilot-scale reactions (≥10 g) require inert atmosphere (N₂/Ar) to prevent oxidation of the thiazole ring .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Validate activity using multiple cell lines (e.g., HEK293 vs. HeLa) and ensure consistent ATP concentrations in kinase inhibition assays.
- Structural Analog Comparison : Compare with derivatives like 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanamine to isolate the role of the pyridinyl-thiazole moiety .
- Meta-Analysis : Use computational tools (e.g., Rosetta) to model protein-ligand interactions and identify confounding factors like solvent accessibility .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase domain) to map binding affinities. Focus on hydrogen bonding with pyridinyl N and hydrophobic interactions with the thiazole ring.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions (310 K, 1 atm).
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Data Contradiction Analysis
Q. How to resolve discrepancies in solubility and stability profiles across studies?
- Methodological Answer :
- Solvent Systems : Re-evaluate solubility in buffered solutions (PBS pH 7.4) vs. DMSO. Note that protonation of the amine group in acidic buffers (pH <5) enhances solubility.
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., oxidation at the thiazole sulfur) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
